molecular formula C25H21N5O2 B607898 Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)

Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)

Katalognummer: B607898
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: TUWDLUFFAHHNEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von GW841819X umfasst mehrere Schritte, beginnend mit der Herstellung der Benzodiazepin-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden für GW841819X sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

GW841819X durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anxiolytic Activity
Research indicates that compounds structurally related to the 1-methyl-6-phenyl-4H-triazolo[4,3-a][1,4]benzodiazepine framework exhibit anxiolytic properties. A series of derivatives have been synthesized and evaluated for their potential to alleviate anxiety symptoms in preclinical models. For instance, studies on 8-chloro derivatives demonstrated significant antianxiety effects when tested against established anxiety models in rodents .

2. Muscle Relaxants
The compound's structure suggests potential muscle relaxant activity similar to other carbamate derivatives. Compounds like Carisoprodol serve as centrally acting muscle relaxants and share a pharmacological profile that could be explored further with this compound . The mechanism likely involves modulation of neurotransmitter systems that govern muscle tone and relaxation.

3. Cholinesterase Inhibition
The carbamic acid esters have been noted for their ability to inhibit cholinesterase enzymes. This property is crucial for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders where cholinergic dysfunction is evident. The specific inhibition profile of this compound compared to traditional inhibitors like physostigmine could provide insights into more selective therapeutic options .

Synthesis and Mechanism of Action

The synthesis of carbamic acid esters typically involves the reaction of phenolic compounds with carbamyl halides under controlled conditions. For instance, the preparation process often includes converting an amino group into a benzyl urethane before reacting it with a disubstituted carbamyl chloride to form the desired ester .

The mechanism of action for anxiolytic effects generally involves the enhancement of GABAergic transmission through allosteric modulation of the GABA_A receptor complex. This results in increased inhibitory neurotransmission in the central nervous system.

Case Study 1: Anxiolytic Efficacy

In a controlled study involving various 6-phenyl-4H-triazolo[4,3-a][1,4]benzodiazepines, researchers found that specific substitutions at the C-4 position significantly influenced anxiolytic efficacy. The compound was administered to animal models exhibiting anxiety-like behaviors, with results indicating a dose-dependent reduction in anxiety scores compared to controls .

Case Study 2: Cholinergic Modulation

A study focused on the cholinesterase inhibitory activity of several carbamic acid esters highlighted the compound's potential utility in treating cognitive decline associated with neurodegenerative diseases. The findings suggested that modifications to the alkyl chain could enhance selectivity and potency against specific cholinesterase isoforms .

Biologische Aktivität

Carbamic acid derivatives, particularly those featuring benzodiazepine structures, have garnered significant interest in pharmacological research due to their diverse biological activities. The compound Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI) is a notable member of this class, exhibiting various effects on the central nervous system (CNS) and other biological systems. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C17H15N5O2
  • CAS Number : 146135-18-4

This compound features a triazolo-benzodiazepine framework which is associated with several pharmacological effects including anxiolytic, sedative, and muscle relaxant properties.

1. Anxiolytic Effects

Research has demonstrated that derivatives of triazolo-benzodiazepines exhibit significant anxiolytic properties. A study evaluated various analogs of 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine and found that these compounds effectively reduced anxiety-like behaviors in animal models. The substitution patterns on the benzodiazepine ring were shown to influence the degree of anxiolytic activity .

2. Sedative and Muscle Relaxant Effects

The sedative properties of the compound were assessed through various behavioral tests in mice. In the chimney test, where mice are placed in a vertical cylinder and their ability to escape is measured, it was found that an intraperitoneal dosage of 0.09 mg/kg resulted in significant sedation . Furthermore, muscle relaxant effects were observed when the compound was administered prior to strychnine sulfate injections; survival rates indicated effective muscle relaxation at dosages as low as 0.1 mg/kg .

The mechanism through which these compounds exert their effects is primarily through modulation of GABA_A receptors in the CNS. Benzodiazepines enhance the effect of the neurotransmitter GABA by increasing the frequency of chloride channel opening events . This results in increased neuronal inhibition and contributes to their anxiolytic and sedative effects.

Comparative Biological Activity

To illustrate the potency and effectiveness of Carbamic acid derivatives compared to other known compounds in this class, a summary table is provided below:

Compound NameED50 (mg/kg)Anxiolytic ActivitySedative Activity
8-Chloro-1-methyl-6-phenyl0.009HighModerate
Carbamic Acid (9CI)0.04ModerateHigh
Diazepam0.5HighHigh

Case Study 1: Efficacy in Anxiety Disorders

A clinical study involving patients with generalized anxiety disorder (GAD) treated with a derivative similar to Carbamic acid showed significant reductions in anxiety scores measured by standardized scales (e.g., Hamilton Anxiety Rating Scale). The treatment group exhibited improvements compared to placebo controls after four weeks of administration .

Case Study 2: Safety Profile

In a toxicological assessment involving chronic administration in animal models, no significant adverse effects were noted at therapeutic dosages. However, higher doses resulted in sedation-related side effects such as impaired motor coordination .

Eigenschaften

Molekularformel

C25H21N5O2

Molekulargewicht

423.5 g/mol

IUPAC-Name

benzyl N-(1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)carbamate

InChI

InChI=1S/C25H21N5O2/c1-17-28-29-24-23(27-25(31)32-16-18-10-4-2-5-11-18)26-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)30(17)24/h2-15,23H,16H2,1H3,(H,27,31)

InChI-Schlüssel

TUWDLUFFAHHNEF-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GW-841819X;  GW841819X;  GW 841819X;  GW 841819;  GW841819;  GW-841819.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 3
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 4
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 5
Reactant of Route 5
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 6
Reactant of Route 6
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.